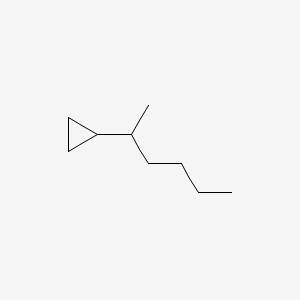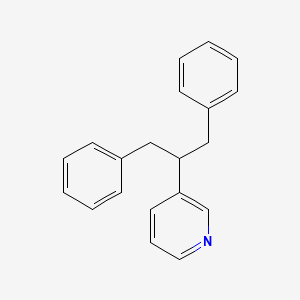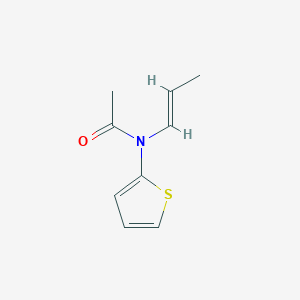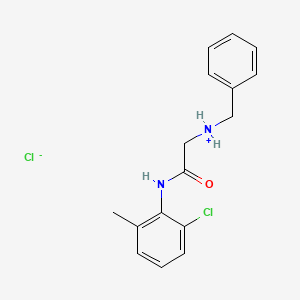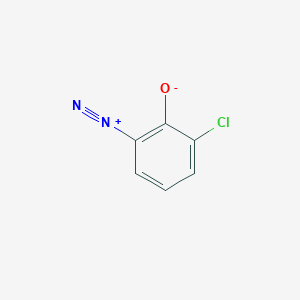
3-Chloro-6-diazocyclohexa-2,4-dienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-diazocyclohexa-2,4-dienone is an organic compound characterized by a diazo group attached to a cyclohexa-2,4-dienone ring with a chlorine atom at the third position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-diazocyclohexa-2,4-dienone typically involves the diazotization of 3-chlorophenol derivatives. One common method includes the reaction of 3-chloroaniline with nitrous acid to form the diazonium salt, which is then treated with a base to yield the diazocyclohexa-2,4-dienone compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-diazocyclohexa-2,4-dienone undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines or alcohols.
Photolytic Cleavage: Exposure to light can induce cleavage of the diazo group, leading to the formation of reactive intermediates like ketenes.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes to form cyclopropane derivatives.
Common Reagents and Conditions
Diazomethane: Used in cycloaddition reactions to form cyclopropane derivatives.
Amines and Alcohols: Act as nucleophiles in substitution reactions.
Light (UV or Visible): Induces photolytic cleavage of the diazo group.
Major Products Formed
Cyclopropane Derivatives: Formed from cycloaddition reactions.
Amides and Esters: Result from substitution reactions with amines and alcohols.
Ketenes: Generated through photolytic cleavage.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-diazocyclohexa-2,4-dienone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-diazocyclohexa-2,4-dienone involves the generation of reactive intermediates, such as ketenes, through photolytic cleavage or other reactions. These intermediates can then interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dienone: Similar structure but with additional nitro groups, leading to different reactivity and applications.
Benzo-1,2,3-oxadiazole: Shares the diazo group but has a different ring structure, resulting in distinct chemical properties.
Uniqueness
3-Chloro-6-diazocyclohexa-2,4-dienone is unique due to its specific substitution pattern and the presence of both a diazo group and a chlorine atom on the cyclohexa-2,4-dienone ring. This combination imparts unique reactivity and makes it valuable for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
89284-62-8 |
|---|---|
Molekularformel |
C6H3ClN2O |
Molekulargewicht |
154.55 g/mol |
IUPAC-Name |
2-chloro-6-diazoniophenolate |
InChI |
InChI=1S/C6H3ClN2O/c7-4-2-1-3-5(9-8)6(4)10/h1-3H |
InChI-Schlüssel |
MEVNVCNNAPGORH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


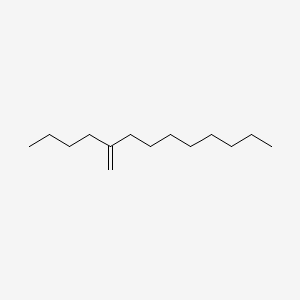
![Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
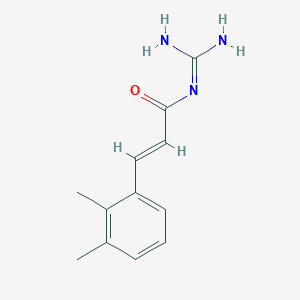
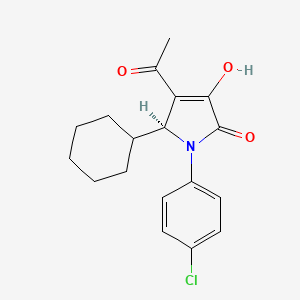

![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
